5-Iodo-4-methyl-2-nitroaniline
CAS No.: 97113-38-7
Cat. No.: VC8336145
Molecular Formula: C7H7IN2O2
Molecular Weight: 278.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97113-38-7 |
|---|---|
| Molecular Formula | C7H7IN2O2 |
| Molecular Weight | 278.05 g/mol |
| IUPAC Name | 5-iodo-4-methyl-2-nitroaniline |
| Standard InChI | InChI=1S/C7H7IN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |
| Standard InChI Key | GGUCZFZAZUDTLK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1I)N)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1I)N)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The compound’s IUPAC name, 5-iodo-4-methyl-2-nitroaniline, reflects its substitution pattern: a nitro group (-NO) at position 2, a methyl group (-CH) at position 4, and an iodine atom at position 5 on the aniline backbone . The canonical SMILES representation underscores its planar aromatic system, while the InChI key provides a unique identifier for computational studies .
Key physicochemical properties include:
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Melting Point: 166–169°C (experimental range for analogous nitroanilines) .
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LogP: 3.19, indicating moderate hydrophobicity suitable for organic solvent-based reactions .
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Solubility: Predominantly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
The iodine atom introduces significant steric and electronic effects, altering electrophilic substitution patterns compared to non-halogenated analogs.
Applications in Research and Industry
Pharmaceutical Intermediate
The nitro and iodine groups make 5-iodo-4-methyl-2-nitroaniline a versatile precursor for bioactive molecules. For instance:
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Antimicrobial Agents: Nitroaniline derivatives exhibit activity against Gram-positive bacteria through nitroreductase-mediated activation.
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Kinase Inhibitors: The iodine atom enables Suzuki-Miyaura cross-coupling reactions to generate biaryl structures targeting enzymatic active sites .
Materials Science
In nonlinear optics (NLO), halogenated nitroanilines are prized for their high hyperpolarizability. Single crystals of analogous compounds like 4-methyl-2-nitroaniline demonstrate second-harmonic generation (SHG) efficiency, suggesting potential for 5-iodo-4-methyl-2-nitroaniline in laser frequency doubling applications.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
The table below contrasts 5-iodo-4-methyl-2-nitroaniline with related compounds:
The iodine atom in 5-iodo-4-methyl-2-nitroaniline increases molecular polarizability compared to chlorine analogs, making it more reactive in Ullmann-type coupling reactions.
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